Product packaging for Benzomalvin C(Cat. No.:)

Benzomalvin C

Cat. No.: B1244878
M. Wt: 395.4 g/mol
InChI Key: TWDKBDSVUUKABK-HYBUGGRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzomalvin C is a specialized benzodiazepine alkaloid of fungal origin, first isolated from a Penicillium species along with other benzomalvin compounds . This compound has garnered significant research interest due to its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan. By inhibiting IDO, this compound can potentially modulate immune responses in research models, as tryptophan catabolism is a known mechanism for T-cell suppression and the establishment of immunological tolerance. This mechanism makes IDO a compelling target in several research areas, and inhibitors like this compound are valuable tools for investigating pathways related to cancer, neurological disorders, and other immune-mediated pathologies . Recent studies on benzomalvin derivatives have also revealed promising anticancer activities, showing that they can induce apoptosis and cell cycle arrest in human cancer cell lines, such as HCT116 cells . Treatment with these derivatives has been associated with notable alterations in protein markers like PARP and p53, suggesting a p53-dependent mechanism for triggering programmed cell death . This compound is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17N3O3 B1244878 Benzomalvin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m1/s1

InChI Key

TWDKBDSVUUKABK-HYBUGGRVSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@H](O5)C6=CC=CC=C6

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Pictograms

Acute Toxic; Environmental Hazard

Synonyms

benzomalvin C

Origin of Product

United States

Isolation and Fungal Origin of Benzomalvin C

Identification of Producing Fungal Strains and Species

Benzomalvins, a series of benzodiazepine (B76468) alkaloids, are synthesized as secondary metabolites by certain fungal species. The primary producers of Benzomalvin C belong to the Penicillium genus, while related compounds have been isolated from Aspergillus species.

The initial discovery of this compound, along with its analogues Benzomalvin A and B, was from the culture broth of an unidentified Penicillium species. bioaustralis.com This genus is a well-documented source of various bioactive secondary metabolites. researchgate.netresearchgate.netresearchgate.net Further research has identified other Penicillium species that produce related benzomalvins, suggesting a conserved biosynthetic capability within the genus. For instance, Penicillium spathulatum is a consistent producer of Benzomalvin A and D, and Penicillium cairnsense has been shown to produce benzomalvins. wikipedia.orgoup.comnih.gov Another strain, Penicillium sp. SYPF 8411, isolated from rhizosphere soil, was found to produce Benzomalvin E. researchgate.netresearchgate.net The original isolation of this compound was part of a screening program for neurokinin receptor antagonists. bioaustralis.com

While Penicillium is the confirmed source of this compound, various species within the Aspergillus genus are known producers of other benzomalvins. The benzomalvin biosynthetic gene cluster was identified in Aspergillus terreus (ATCC 20542), which produces Benzomalvin A/D. nih.govresearchgate.net A new species, Aspergillus olivimuriae, has also been shown to produce benzomalvins. unitus.it Furthermore, a marine-derived Aspergillus sp. isolated from a soft coral was found to produce Benzomalvins B and E. researchgate.net These findings highlight the distribution of the benzomalvin biosynthetic pathway across different, yet related, fungal genera.

Table 1: Selected Fungal Producers of Benzomalvins

Fungal Species Produced Benzomalvins Reference(s)
Penicillium sp. A, B, C, D acs.org
Penicillium spathulatum A, D oup.comnih.gov
Penicillium cairnsense General Benzomalvins wikipedia.org
Penicillium sp. SYPF 8411 E researchgate.net
Aspergillus terreus A, D nih.gov
Aspergillus olivimuriae General Benzomalvins unitus.it
Marine Aspergillus sp. B, E researchgate.net

Penicillium Species as Primary Producers

Cultivation and Fermentation Methodologies for this compound Production

The production of this compound requires carefully controlled fungal fermentation. Both liquid and solid culture techniques have been successfully employed for the cultivation of benzomalvin-producing fungi.

Liquid fermentation, or submerged culture, is a common method for producing fungal secondary metabolites. Benzomalvins A, B, and C were first isolated from the culture broth of a Penicillium species. The process involves growing the fungus in a sterile liquid medium containing essential nutrients. A typical nutrient broth includes a carbon source (like glucose), a nitrogen source (like peptone or yeast extract), and various mineral salts. vittaeducation.comlabmal.comyoutube.comwmich.edu The fungus is incubated for a set period, after which the broth is separated from the fungal mycelia.

The extraction of benzomalvins from the culture broth is a critical step. The broth is typically filtered to remove fungal biomass, and the resulting filtrate is then extracted using an organic solvent, such as ethyl acetate (B1210297). researchgate.net This process transfers the desired compounds from the aqueous broth to the organic phase, which is then concentrated to yield a crude extract for further purification. researchgate.net

Table 2: Example Composition of a General Fungal Nutrient Broth

Component Purpose Example Concentration (g/L) Reference(s)
Peptone Nitrogen Source 5.0 labmal.com
Yeast Extract Nitrogen, Vitamins, Growth Factors 2.0 labmal.com
'Lab-Lemco' powder Nitrogen Source 1.0 labmal.com
Sodium Chloride Osmotic Balance 5.0 vittaeducation.com
Distilled Water Solvent 1000 mL labmal.com

Solid-state fermentation is an alternative method used for fungal cultivation and has been employed for the production of benzomalvins. researchgate.netresearchgate.net In this technique, the fungus is grown on a solid substrate, such as agar (B569324) in Petri dishes or various grains like corn. aphl.orgmdpi.com Solid culture methods can sometimes induce the production of different or higher quantities of secondary metabolites compared to liquid cultures. jmb.or.krnih.gov For example, (+) and (-) Benzomalvin E were isolated from solid cultures of Penicillium sp. SYPF 8411. researchgate.net After the incubation period, the entire culture (mycelia and solid substrate) is typically macerated and extracted with a suitable organic solvent to isolate the produced compounds.

Culture Broth Preparation and Extraction Techniques

Chromatographic Separation Techniques for this compound

Following extraction from either liquid or solid cultures, the resulting crude extract contains a mixture of metabolites. Isolating pure this compound requires sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a key method for both the analysis and purification of benzomalvins. bioaustralis.com It allows for the fine separation of closely related analogues, such as the atropisomers Benzomalvin A and D, which can be completely separated by HPLC. acs.org For initial, larger-scale purification, column chromatography using a stationary phase like silica (B1680970) gel is often employed. thieme-connect.com Techniques such as flash chromatography, which is a rapid form of preparative column chromatography, can also be utilized for efficient separation. units.it The purity of the final compound is typically verified by HPLC, with standards often exceeding 95%. bioaustralis.com

Reverse-Phase High-Performance Liquid Chromatography (HPLC) in this compound Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a critical, high-resolution technique used in the final stages of purifying benzomalvins from the semi-purified fungal extract. deakin.edu.aumdpi.com This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. zeochem.com

In the specific case of this compound, active fractions obtained from preliminary chromatography were subjected to RP-HPLC for final separation. deakin.edu.au This step was instrumental in resolving the closely related benzomalvin analogues. A C-18 column, which contains silica particles chemically bonded with 18-carbon alkyl chains, served as the non-polar stationary phase. deakin.edu.aubiotage.com The separation was achieved using an isocratic mobile phase—a solvent mixture with a fixed composition. This approach successfully yielded three distinct compounds: Benzomalvin A, Benzomalvin B, and this compound. deakin.edu.au

The table below summarizes the specific conditions used in the RP-HPLC purification of this compound. deakin.edu.au

ParameterDetails
Chromatography Type Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C-18 Column
Mobile Phase 30% Water (H₂O) - 70% Methanol (MeOH)
Isolated Compounds Benzomalvin A, Benzomalvin B, this compound
Reference deakin.edu.au

This high-resolution separation was essential for obtaining pure samples of each benzomalvin, allowing for their precise structural determination and characterization. deakin.edu.au

Column Chromatography Approaches

Before the final purification by HPLC, initial separation of the crude ethyl acetate extract was performed using column chromatography techniques. deakin.edu.auijrpr.com Column chromatography is a fundamental purification method that separates chemical compounds from a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it. ijrpr.commdpi.com

For the isolation of benzomalvins, centrifugal countercurrent chromatography was employed as a key initial step. deakin.edu.au This technique partitions components between two immiscible liquid phases (a stationary phase and a mobile phase) based on their differing partition coefficients. The crude extract from the Penicillium sp. was subjected to this method using a specific two-phase solvent system. deakin.edu.au This process effectively fractionated the extract, separating the benzomalvins from many other fungal metabolites and simplifying the mixture for subsequent fine purification by HPLC. deakin.edu.au

The details of the initial column chromatography step are outlined in the table below. deakin.edu.au

ParameterDetails
Technique Centrifugal Countercurrent Chromatography
Solvent System Hexanes-Chloroform (CHCl₃)-Methanol (MeOH)-Water (H₂O)
Solvent Ratio 5:5:4:3
Stationary Phase Lower layer of the solvent system
Purpose Initial fractionation of the crude cell extract
Reference deakin.edu.au

This preliminary column chromatography approach was crucial for reducing the complexity of the extract, enabling the successful application of reverse-phase HPLC to yield the pure this compound. deakin.edu.au

Structural Elucidation Methodologies for Benzomalvin C

The definitive structure of Benzomalvin C was established through the application of several sophisticated spectroscopic techniques. These methods provided complementary information, allowing for the comprehensive determination of its complex tetracyclic framework, including its elemental composition, functional groups, and the precise arrangement of its atoms.

Spectroscopic Techniques in this compound Structure Determination

The elucidation of this compound's structure relied heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic methods like Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy. deakin.edu.aunih.gov The absolute configuration of this compound was ultimately confirmed through X-ray single crystal diffraction. sorbonne-nouvelle.frresearchgate.net

NMR spectroscopy was fundamental to piecing together the molecular puzzle of this compound. deakin.edu.aunih.gov Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, researchers were able to map out the carbon skeleton and the placement of protons, leading to the full structural assignment. deakin.edu.auresearchgate.netacs.org

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). ugm.ac.idlibretexts.org The data from these experiments for this compound, including chemical shifts (δ) and coupling constants (J), are detailed in the tables below. deakin.edu.au

Interactive Data Table: ¹H NMR Spectral Data of this compound (in CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity J (Hz)
H-20 4.13 d 1.8
H-21 4.39 d 1.8
H-22', 26' 7.55 m
H-23', 24', 25' 7.44 m
N-Me 3.23 s
H-8 7.02 d 8.1
H-9 7.53 t 7.5
H-10 7.27 d 7.5
H-11 8.14 dd 8.1, 1.2
H-15 8.28 dd 8.1, 1.2
H-16 7.42 t 8.1
H-17 7.74 t 8.1

Data sourced from Sun et al. (1994). deakin.edu.au

Interactive Data Table: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Position Chemical Shift (δ, ppm)
C-5 163.7
C-6a 121.2
C-7 145.9
C-8 115.1
C-9 134.4
C-10 125.0
C-11 127.8
C-11a 135.5
C-13 160.4
C-14a 119.9
C-15 128.2
C-16 124.5
C-17 132.8
C-18 120.9
C-18a 140.0
C-19 67.8
C-20 60.1
C-21' 133.0
C-22', 26' 126.7
C-23', 25' 129.2
C-24' 129.4

Data sourced from Sun et al. (1994). deakin.edu.au

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing connectivity. wikipedia.orgcreative-biostructure.com For instance, correlations observed in these spectra would confirm the relationships between adjacent protons and their connections to specific carbons, allowing for the unambiguous assembly of the quinazolinone and benzodiazepine (B76468) ring systems. wikipedia.org

Mass spectrometry was employed to determine the molecular weight and elemental formula of this compound. deakin.edu.aunih.gov This technique provides a precise mass-to-charge ratio (m/z), which is essential for identifying the molecular formula of a new compound.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was used to establish the exact molecular formula of this compound. The analysis provided a high-resolution mass measurement for the protonated molecule [M+H]⁺ at m/z 396.1348. deakin.edu.au This experimental value was consistent with the calculated mass for the molecular formula C₂₄H₁₈N₃O₃, confirming the elemental composition of the compound. deakin.edu.au

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical method that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the context of benzomalvin research, LC/MS was utilized to analyze extracts from Penicillium sp. cultures. deakin.edu.aunih.gov This technique allowed for the separation of this compound from other related metabolites, such as Benzomalvin A and B, before its introduction into the mass spectrometer for identification and quantification. deakin.edu.aunih.gov Untargeted LC-MS analysis of fungal metabolomes has been instrumental in studying the biosynthesis of benzomalvins. nih.gov

Ultraviolet-Visible (UV) spectroscopy measures the absorption of UV or visible light by a compound, providing information about conjugated systems and chromophores within the molecule. bspublications.netlkouniv.ac.in The UV spectrum of this compound, recorded in methanol, showed characteristic absorption maxima (λmax) at several wavelengths. deakin.edu.au

Interactive Data Table: UV Spectral Data for this compound

Wavelength (λmax, nm) Molar Absorptivity (ε)
229 27,600
273 6,700
283 5,900
312 2,800

Data sourced from Sun et al. (1994). deakin.edu.au

These absorptions are consistent with the presence of the highly conjugated quinazolinobenzodiazepine core structure. deakin.edu.au The pattern of absorption helps to confirm the electronic nature of the molecule's aromatic rings and carbonyl groups. lkouniv.ac.in

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound, taken as a potassium bromide (KBr) pellet, displayed several key absorption bands (νmax) indicating specific structural features. deakin.edu.au

Interactive Data Table: IR Spectral Data for this compound

Wavenumber (νmax, cm⁻¹) Functional Group Assignment
3470 N-H or O-H stretching (trace water)
1700, 1670 C=O stretching (amide carbonyls)

Data sourced from Sun et al. (1994). deakin.edu.au

The strong absorptions at 1700 and 1670 cm⁻¹ are characteristic of the carbonyl groups in the amide linkages of the benzodiazepine and quinazolinone rings. The bands at 1620 and 1590 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic portions of the molecule. deakin.edu.au

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)

Ultraviolet-Visible (UV) Spectroscopy

Stereochemical Assignment Approaches for this compound

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, of complex natural products like this compound is a critical aspect of their structural elucidation. For this compound, a combination of chiroptical and crystallographic techniques has been employed to definitively assign its absolute configuration.

Optical Rotation Measurements in Configuration Determination

Optical rotation is a fundamental chiroptical property used to characterize chiral molecules. uwm.edu.pl It measures the extent to which a substance rotates the plane of plane-polarized light. uwm.edu.planton-paar.com This property arises from the differential interaction of chiral molecules with left- and right-circularly polarized light. vt.edu The direction and magnitude of this rotation are dependent on the molecule's specific three-dimensional structure, the concentration of the sample, the path length of the light, temperature, and the wavelength of light used. anton-paar.com While there isn't a simple correlation between the sign of the optical rotation [(+) or (-)] and the absolute configuration (R/S), it serves as a crucial identifying characteristic for a specific enantiomer. uwm.edu.pl

In the initial isolation and characterization of this compound from a Penicillium species, its specific rotation was measured. The compound was found to be dextrorotatory, exhibiting a specific rotation value of [α]D +69.7° (c 0.46, MeOH). deakin.edu.au This value is a distinctive physical constant for the naturally occurring enantiomer of this compound and is essential for comparison with synthetic samples or related compounds.

Electronic Circular Dichroism (ECD) Analysis for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.govencyclopedia.pub The resulting ECD spectrum is highly sensitive to the absolute configuration and the conformation of the molecule. encyclopedia.pubmdpi.com For complex molecules, experimental ECD spectra are often compared with quantum chemical calculations of predicted spectra for possible stereoisomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

This method has been successfully applied within the benzomalvin family to establish stereochemistry. For instance, the absolute configuration of Benzomalvin E was established using the ECD method. tandfonline.comnih.gov For this compound, its absolute configuration was also reported for the first time through detailed spectroscopic analysis that included chiroptical methods like ECD, which is a powerful tool for assigning stereochemistry when single crystals suitable for X-ray analysis are not available. researchgate.net

X-ray Crystallographic Analysis of Related Benzomalvins

X-ray crystallography is considered the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density within the crystal can be generated, revealing the exact spatial arrangement of atoms and the absolute stereochemistry. wikipedia.org

While obtaining suitable crystals for all natural products can be challenging, this technique has been pivotal for the benzomalvin class. The absolute configuration of (+)-Benzomalvin E was successfully determined for the first time using X-ray crystallographic analysis. tandfonline.comnih.gov Similarly, the conformational dynamics of (-)-Benzomalvin A were investigated using NMR studies in conjunction with X-ray crystallographic analysis. capes.gov.br Crucially, the absolute configuration of this compound itself was unequivocally established through single-crystal X-ray diffraction, providing the most definitive structural proof. researchgate.net

Structural Distinctions of this compound within the Benzomalvin Family

This compound is a member of the benzomalvin family of fungal benzodiazepine alkaloids. While sharing the core quinazolino[3,2-a] caymanchem.commedchemexpress.combenzodiazepine skeleton, it possesses unique structural features that differentiate it from other members of the family, such as Benzomalvins A, B, and E.

Presence of Epoxide Group at C-19 and C-20 in this compound

The most significant structural distinction of this compound is the presence of an epoxide ring. caymanchem.commedchemexpress.comebiohippo.comnordicbiosite.com This three-membered ring, consisting of an oxygen atom bonded to two adjacent carbon atoms, is located at the C-19 and C-20 positions of the phenyl group substituent. caymanchem.comcaymanchem.com This feature is unique to this compound among the commonly cited benzomalvins.

Comparative Structural Analysis with Benzomalvin A, B, and E

The primary difference between this compound and its analogues Benzomalvin A, B, and E lies in the substitution pattern of the C-19/C-20 positions and related moieties. caymanchem.comcaymanchem.com Benzomalvin A, the parent compound of the series, features a simple phenyl group. deakin.edu.augoogle.com Benzomalvin B is characterized by a double bond between C-19 and C-20, arising from what is believed to be a spontaneous elimination of water from the biosynthetic precursor it shares with Benzomalvin A. google.com Benzomalvin E contains a hydroxyl group at one of these positions. In stark contrast, this compound incorporates an epoxide across this bond, a feature absent in A, B, and E. caymanchem.comcaymanchem.com

CompoundKey Structural Feature at Phenyl Group
Benzomalvin A Unsubstituted Phenyl Group
Benzomalvin B C-19/C-20 Double Bond
This compound Epoxide at C-19/C-20
Benzomalvin E Hydroxyl Group at C-19 or C-20

Molecular and Cellular Activities of Benzomalvin C

Neurokinin Receptor Antagonism Studies

Benzomalvin C has been identified as an antagonist of neurokinin receptors, which are involved in various physiological processes, including pain transmission and inflammation. bioaustralis.com

Research has established this compound as an inhibitor of Substance P binding to Neurokinin-1 (NK1) receptors. bioaustralis.com Substance P is the natural ligand with the highest affinity for the NK1 receptor, and its binding initiates a cascade of biological effects. nih.govfrontiersin.org In vitro studies have demonstrated that this compound can interfere with this interaction. Specifically, at a concentration of 100 µg/mL, this compound inhibits the binding of Substance P to NK1 receptors by 46%. caymanchem.comebiohippo.commedchemexpress.commedchemexpress.com This activity, while notable, categorizes it as a weak antagonist of the NK1 receptor. caymanchem.comebiohippo.commedchemexpress.comnordicbiosite.com

When compared to other related compounds isolated from Penicillium, this compound displays a weaker affinity for the NK1 receptor. Studies screening for neurokinin receptor antagonists found that while Benzomalvin A showed significant inhibitory activity, Benzomalvins B and C were only weakly active. researchgate.net Benzomalvin A demonstrated Ki values of 12 µM, 42 µM, and 43 µM at guinea pig, rat, and human NK1 receptors, respectively. This contrasts with the activity of this compound, highlighting structural nuances that influence receptor binding affinity.

Table 1: Comparative NK1 Receptor Affinity of Benzomalvins

Compound Target Receptor Species Inhibitory Constant (Ki) Reference
Benzomalvin A NK1 Guinea Pig 12 µM
NK1 Rat 42 µM
NK1 Human 43 µM

| This compound | NK1 | Not Specified | 46% inhibition at 100 µg/mL | caymanchem.com |

In vitro Inhibition of Substance P Binding to Neurokinin-1 (NK1) Receptors

Enzyme Inhibition Studies

Beyond its effects on neurokinin receptors, this compound also interacts with enzymes involved in critical metabolic pathways, particularly those related to the immune system.

This compound is recognized as a weak inhibitor of Indoleamine 2,3-dioxygenase (IDO). caymanchem.combioaustralis.comebiohippo.com IDO is a heme-containing enzyme that plays a crucial role in immune regulation. researchgate.net The inhibitory activity of this compound against recombinant IDO has been quantified with an IC50 value of 130 µM. caymanchem.comebiohippo.commedchemexpress.commedchemexpress.com

Table 2: IDO Inhibition Profile of this compound

Compound Target Enzyme Activity (IC50) Reference

| This compound | Indoleamine 2,3-Dioxygenase (IDO) | 130 µM | caymanchem.comebiohippo.com |

The enzyme IDO catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. researchgate.netnih.govacs.org This pathway is the primary route for tryptophan degradation in many tissues. researchgate.net By inhibiting IDO, this compound can modulate this metabolic process, reducing the conversion of tryptophan into N-formylkynurenine, which is subsequently metabolized into other bioactive molecules collectively known as kynurenines. researchgate.netgoogle.com

The catabolism of tryptophan via the IDO-driven kynurenine pathway is a key mechanism of immune suppression. acs.orgresearchgate.net Depletion of tryptophan in the local microenvironment can arrest the proliferation of T-lymphocytes, which are highly sensitive to its shortage. bioaustralis.comresearchgate.net Furthermore, the accumulation of downstream metabolites, such as kynurenine, can induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs), contributing to an immunosuppressive state. nih.govnih.gov This IDO-mediated immune tolerance is a mechanism that can be exploited by tumors to evade the immune system. researchgate.net By acting as an IDO inhibitor, this compound has the potential to modulate these immunosuppressive effects. bioaustralis.com

Effects on Tryptophan Catabolism via the Kynurenine Pathway

Inhibition of Other Enzymes (e.g., α-Glucosidase for Benzomalvin A, relevant to family)

This compound and its analogs, part of the broader benzomalvin family of fungal metabolites, exhibit inhibitory activity against various enzymes. While research on this compound's specific enzyme targets is ongoing, the activities of its close relatives provide valuable context. This compound itself has been identified as a weak inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. bioaustralis.combioaustralis.com T-cell lymphocytes are particularly sensitive to the depletion of tryptophan, which can lead to cell cycle arrest, apoptosis, and immunosuppression. bioaustralis.combioaustralis.comresearchgate.net

A notable enzymatic inhibition within this family is demonstrated by Benzomalvin A, which acts on α-glucosidase. caymanchem.comnih.gov This enzyme is crucial for breaking down carbohydrates into glucose. The inhibition of yeast α-glucosidase by Benzomalvin A has been quantified, showing a concentration-dependent effect. nih.gov This activity is significant in the context of managing blood glucose levels, and in vivo studies have confirmed that Benzomalvin A can lower plasma glucose in mice after sucrose (B13894) administration. caymanchem.combiomol.com The benzomalvins have also been investigated as antagonists for neurokinin NK1 receptors, with Benzomalvin A showing inhibitory activity against substance P binding, while this compound was found to be only weakly active in this regard. deakin.edu.au

Table 1: Enzyme Inhibition by Benzomalvin Family Compounds
CompoundEnzymeActivity/IC₅₀ ValueSource Organism (Enzyme)Reference
Benzomalvin Aα-Glucosidase383.2 μMYeast caymanchem.comnih.gov
This compoundIndoleamine 2,3-dioxygenase (IDO)Weak inhibitorNot Specified bioaustralis.combioaustralis.com
Benzomalvin ANeurokinin NK1 ReceptorKᵢ = 12 μMGuinea Pig deakin.edu.au
Benzomalvin ANeurokinin NK1 ReceptorKᵢ = 42 μMRat deakin.edu.au
Benzomalvin ANeurokinin NK1 ReceptorKᵢ = 43 μMHuman deakin.edu.au
This compoundNeurokinin NK1 ReceptorWeakly activeNot Specified deakin.edu.au

Mechanisms of Cellular Impact (General Academic Context)

The cellular impact of compounds like this compound is multifaceted, involving the modulation of key signaling pathways that govern cell life and death. These mechanisms are central to its potential as a therapeutic agent, particularly in oncology.

This compound is recognized as an analog of a protein kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins, thereby regulating processes like cell growth, proliferation, and differentiation. In cancer, the deregulation of kinase activity is a common event, leading to uncontrolled cell division. This compound has been shown to inhibit kinases that are involved in tumor growth and progression, which is a primary mechanism for its anticancer activity. While the specific kinases targeted by this compound are a subject of detailed investigation, its activity aligns with a major strategy in cancer therapy which focuses on developing kinase inhibitors to disrupt oncogenic signaling pathways.

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. aging-us.com The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell. aging-us.com

The intrinsic pathway, often implicated in the response to chemotherapy, involves the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-xL). mdpi.com The balance between these proteins determines the cell's fate. aging-us.com Many anticancer agents, including natural products, function by shifting this balance to favor apoptosis, for instance, by upregulating Bax and downregulating Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation. mdpi.comfrontiersin.org this compound's ability to induce apoptosis in human cancer cells positions it as a compound of interest in oncology research.

Beyond its intrinsic cytotoxic effects, this compound and its relatives have been shown to enhance the efficacy of conventional chemotherapeutic drugs. Research has demonstrated that benzomalvins, including A, B, and C, can increase the cytotoxic capability of 5-fluorouracil (B62378) when used against the A549 lung cancer cell line. researchgate.netresearchgate.net This synergistic effect is of significant clinical interest as it could potentially allow for lower doses of toxic chemotherapy drugs, reducing side effects, or overcoming drug resistance. or.orgnih.gov

The mechanism for this enhancement may be linked to the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO). researchgate.netresearchgate.net IDO is known to be overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment. researchgate.net By inhibiting IDO, small molecule inhibitors can disrupt this immune tolerance and significantly boost the effectiveness of various chemotherapeutic agents. researchgate.netresearchgate.net

The benzomalvin family also influences the cellular environment by modulating the expression of extracellular matrix (ECM) proteins. The ECM is a complex network of proteins and other molecules that provides structural support to cells and regulates cellular processes like adhesion, migration, and proliferation. nih.gov

Synthetic Strategies and Chemical Transformations of Benzomalvin C and Its Analogs

Total Synthesis Approaches for Benzomalvin Family Members

The construction of the unique quinazolinobenzodiazepine core of benzomalvins has been the subject of multiple synthetic endeavors. Key strategies have focused on the efficient and controlled formation of the constituent six- and seven-membered heterocyclic rings.

Intramolecular Aza-Wittig Reactions in Quinazolinone and Benzodiazepine (B76468) Ring Formation

A highly effective and prominent strategy for the total synthesis of benzomalvins, particularly (-)-benzomalvin A, involves the sequential use of the intramolecular aza-Wittig reaction. rsc.orgplymouth.ac.uk This powerful method allows for the efficient construction of both the 1,4-benzodiazepin-5-one and the quinazolin-4(3H)-one moieties. masterorganicchemistry.comnih.gov

The synthesis commences with the preparation of a key 1,4-benzodiazepine (B1214927) intermediate. This seven-membered ring is itself forged using an intramolecular aza-Wittig reaction. The process begins with an appropriate N-(o-azidobenzoyl)-α-amino acid ester. nih.gov Treatment of this azide (B81097) with a phosphine (B1218219), such as tributylphosphine (B147548) or triphenylphosphine, initiates the Staudinger reaction, forming an intermediate iminophosphorane. pitt.edu Upon heating, this iminophosphorane undergoes an intramolecular aza-Wittig reaction, attacking the ester carbonyl to cyclize and form the seven-membered benzodiazepine ring. pitt.edu

With the benzodiazepine core established, the second key cyclization is performed to append the quinazolinone ring. The benzodiazepine intermediate is first acylated with o-azidobenzoyl chloride to create the final azide precursor. pitt.edu The subsequent and final intramolecular aza-Wittig reaction is then triggered. The azide is converted to an iminophosphorane, which then reacts with the adjacent imide carbonyl group. This second cyclization proceeds under mild conditions to furnish the complete quinazolinobenzodiazepine skeleton of (-)-benzomalvin A in high yield. pitt.edu This modular approach highlights the utility of the aza-Wittig reaction in complex heterocyclic synthesis. mdpi.com

Reaction Step Description Key Reagents Reference
Benzodiazepine Formation An azide precursor is treated with phosphine to form an iminophosphorane, which cyclizes via an intramolecular aza-Wittig reaction to yield the 7-membered ring.Tributylphosphine (Bu₃P), Toluene (heat) pitt.edu
Quinazolinone Annulation The benzodiazepine intermediate is acylated with o-azidobenzoyl chloride, followed by a second intramolecular aza-Wittig reaction to form the 6-membered ring.o-Azidobenzoyl chloride, Triphenylphosphine (Ph₃P), Toluene pitt.edu

Regioselective Annulation Techniques

Alternative approaches to the benzomalvin framework have utilized regioselective annulation, which involves the controlled fusion of a new ring onto an existing structure. The first total synthesis of asperlicin (B1663381) C, an analogue of benzomalvin, was achieved through the regioselective annulation of a benzodiazepin-2,5-dione with an anthranilic acid derivative. pitt.edu Similarly, the synthesis of sclerotigenin, another related alkaloid, has been accomplished using this type of strategy. pitt.edu

These methods often rely on transition-metal catalysis to control the regioselectivity of the C-H activation and annulation process. nih.govorganic-chemistry.org For instance, palladium- and rhodium-catalyzed reactions have been developed for the synthesis of various nitrogen-containing heterocycles. nih.govorganic-chemistry.org In the context of related structures, microwave-assisted protocols have been shown to be crucial for facilitating annulation reactions, particularly for substrates bearing electron-withdrawing groups. byjus.com These techniques offer a powerful means to construct complex heterocyclic systems by selectively forming specific bonds, providing a complementary approach to methods like the aza-Wittig reaction. rsc.org

Chemical Derivatization and Modification Studies

Beyond total synthesis, significant research has been directed toward the chemical modification of the benzomalvin scaffold. These studies provide insight into the molecule's conformational dynamics and offer pathways to new derivatives.

Epimerization and Conformation Studies (e.g., Benzomalvin B to C conversion)

The stereochemical stability of the benzomalvins is a notable feature. The absolute configuration of benzomalvin C was definitively established through X-ray crystallographic analysis. libretexts.orgwikipedia.org Studies have revealed that epimerization can occur at certain stereocenters, influenced by external conditions such as pH, temperature, and the presence of water. wikipedia.org This highlights the potential for interconversion between different benzomalvin isomers. For example, the transformation of E-benzomalvin B into its geometric isomer Z-benzomalvin B can be induced by UV light irradiation. libretexts.org

Furthermore, conformational dynamics play a critical role in the properties of these molecules. The parent compound, (-)-benzomalvin A, was found to be conformationally unstable in solution, existing as a 76:24 equilibrium mixture of two distinct conformers in CDCl₃, as determined by ¹H NMR studies. This dynamic behavior is a key characteristic of the flexible quinazolinobenzodiazepine ring system.

Phenomenon Description Influencing Factors Reference
Epimerization Interconversion between stereoisomers of benzomalvins.pH, Temperature, H₂O wikipedia.org
Geometric Isomerization Transformation of E-benzomalvin B to Z-benzomalvin B.UV Light (365 nm) libretexts.org
Conformational Equilibrium (-)-Benzomalvin A exists as a mixture of two conformers in solution.Solvent (CDCl₃)

Alteration of Ring Skeletons

The core skeleton of the benzomalvins can be chemically or enzymatically altered to produce new heterocyclic frameworks. A remarkable example is the substrate-directed reactivity of the dioxygenase enzyme AsqJ. mdpi.com This enzyme can process benzo rsc.orgplymouth.ac.ukdiazepine-2,5-dione substrates, which form the core of benzomalvins. In a novel reaction, AsqJ excises a formaldehyde (B43269) (H₂CO) unit from the heterocyclic ring, triggering a rearrangement that converts the seven-membered benzodiazepine ring into a six-membered quinazolinone. mdpi.com This biocatalytic transformation represents a powerful method for skeletal editing, enabling the targeted generation of different alkaloid frameworks from a common precursor. mdpi.com Such skeletal editing reactions allow for the rapid modification of a molecule's core structure, providing direct access to new classes of compounds.

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental tools for the derivatization of aromatic and heterocyclic compounds. libretexts.orgwikipedia.org The Friedel-Crafts reaction, in particular, allows for the introduction of alkyl and acyl groups onto an aromatic ring through electrophilic aromatic substitution. masterorganicchemistry.com In a typical Friedel-Crafts alkylation, an alkyl halide is activated by a Lewis acid (e.g., AlCl₃) to generate a carbocation, which is then attacked by the aromatic ring. libretexts.org Friedel-Crafts acylation proceeds similarly with an acyl halide, forming a resonance-stabilized acylium ion that acylates the ring to produce a ketone. plymouth.ac.uk

While specific reports on the derivatization of the final this compound product are limited, these classical strategies could be applied to modify the pendant phenyl group or the two benzene (B151609) rings of the core structure. The reactivity would be governed by the existing substituents on the rings. Acylation is often preferred as the resulting acyl group is deactivating, which prevents the poly-substitution that can complicate Friedel-Crafts alkylation. plymouth.ac.uk The ketone product from acylation can be subsequently reduced to an alkyl group if desired, providing a controlled route to alkylated derivatives.

Semi-Synthetic Routes and Bioengineering for Benzodiazepine Production

The quest for novel benzodiazepine structures with improved properties has led researchers to explore advanced methods beyond traditional total synthesis. Semi-synthesis, which involves the chemical modification of a naturally produced core scaffold, and bioengineering, which manipulates an organism's genetic machinery, represent powerful strategies for generating analogs of complex molecules like this compound. These approaches leverage the intricate biosynthetic pathways of fungi to create novel compounds that would be difficult to access through purely synthetic means.

A significant breakthrough in this area has been the elucidation of the biosynthetic gene cluster for the benzomalvins in Penicillium species. acs.org This understanding opens the door to targeted genetic modifications and the heterologous expression of these pathways in more tractable host organisms.

Bioengineering the Benzomalvin Pathway

The biosynthesis of benzomalvins is orchestrated by a nonribosomal peptide synthetase (NRPS) system. The gene cluster responsible for producing benzomalvin A/D, which shares its core biosynthetic machinery with other benzomalvins, has been identified and characterized. It consists of a putative methyltransferase gene (benX) and two NRPS genes, benY and benZ. nih.gov These NRPS enzymes assemble the molecule from two units of anthranilic acid and one unit of N-methyl-L-phenylalanine. nih.gov

A key technology enabling the bioengineering of this pathway is the Fungal Artificial Chromosome with Metabolomic Scoring (FAC-MS) . nih.gov This platform involves several key steps:

Cloning: The entire, large biosynthetic gene cluster (BGC) from the native fungus (e.g., Aspergillus terreus) is captured on a Fungal Artificial Chromosome (FAC). nih.gov

Gene Editing: The FAC is maintained as a shuttle vector in Escherichia coli, where it can be easily modified using genetic engineering tools like Red/ET recombineering. This allows for precise "gene cluster editing," such as deleting specific genes or individual enzyme domains. nih.gov

Heterologous Expression: The engineered FAC is transferred into a well-characterized fungal host, such as Aspergillus nidulans, which then produces the metabolites encoded by the modified gene cluster. nih.govnih.gov

Metabolomic Analysis: High-resolution mass spectrometry is used to analyze the metabolites produced by the engineered host, revealing the functional impact of the genetic modifications. nih.gov

Research Findings from Pathway Dissection

Using the FAC-MS approach, researchers have dissected the roles of the individual condensation (C) domains within the BenY and BenZ enzymes. These domains are critical for peptide bond formation and the final cyclization of the molecule. Bioinformatic analysis alone was insufficient to distinguish the function of two potential terminal C-domains, BenY-C and BenZ-C₂, but targeted deletions provided a clear answer. nih.gov

The deletion of the terminal C-domain of the BenY enzyme (BenY-CT) was shown to abolish the production of benzomalvin A/D. Instead, it led to a more than 100-fold increase in the accumulation of its diketopiperazine precursor. nih.gov This experiment not only identified BenY-CT as the crucial domain for the final cyclization and release step but also demonstrated that the pathway could be intentionally redirected to produce specific precursors, which could then serve as substrates for semi-synthetic modifications.

This research also uncovered the first evidence of a benzodiazepine synthase activity. nih.gov The formation of the characteristic seven-membered benzodiazepine ring from the linear peptide precursor occurs via a regioselective transannulation. The BenY-CT domain appears to catalyze this complex transformation, making it a "benzodiazepine synthase". nih.gov This discovery is pivotal, as this enzyme could be harnessed in future bioengineering or cell-free synthetic systems to produce a wide array of benzodiazepine scaffolds.

Table 1: Effects of Gene and Domain Deletions on Benzomalvin Biosynthesis nih.gov
Genetic ModificationHost SystemKey Enzyme/Domain TargetedObserved Metabolite ProfileInferred Function
ΔbenYA. nidulans (heterologous)BenY (NRPS)Abolished production of benzomalvinsEssential for benzomalvin biosynthesis
ΔbenZA. nidulans (heterologous)BenZ (NRPS)Abolished production of benzomalvinsEssential for benzomalvin biosynthesis
ΔbenY-CTA. nidulans (heterologous)BenY Terminal Condensation Domain>100-fold increase in diketopiperazine precursor; no benzomalvin A/DCatalyzes cyclization, release, and transannulation (Benzodiazepine Synthase activity)
ΔbenZ-C2A. nidulans (heterologous)BenZ Internal Condensation Domain 2Abolished production of benzomalvins and precursorsFunctions as an essential internal C-domain for peptide chain elongation

Potential for Semi-Synthetic Routes

The bioengineering of the benzomalvin pathway directly enables semi-synthetic strategies. By creating engineered fungal strains that overproduce biosynthetic intermediates (such as the diketopiperazine resulting from the ΔbenY-CT mutant), a reliable supply of complex starting materials for chemical elaboration can be secured. nih.gov These precursors can then be chemically modified to create novel analogs with diverse functionalities, a process that would be inefficient or impossible through total synthesis alone. The discovery of the benzodiazepine synthase activity also opens the possibility of using this enzyme in cell-free systems to convert synthetic, non-natural precursors into novel benzodiazepine structures.

Advanced Research Methodologies in Benzomalvin C Studies

Omics Technologies in Natural Product Research

The "-omics" fields, which encompass the comprehensive study of pools of biological molecules, have become indispensable in natural product research. mdpi.comnih.govnih.gov These technologies enable a holistic view of the cellular processes involved in the production and function of compounds like Benzomalvin C.

Metabolomics for Profiling this compound and Intermediates

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for identifying and quantifying natural products and their biosynthetic intermediates. escholarship.orgelifesciences.orgmdpi.com In the context of this compound, untargeted liquid chromatography-mass spectrometry (LC-MS) is a key technique. This method allows for the analysis of the complete set of metabolites (the metabolome) secreted by a producing organism, such as the fungus Aspergillus terreus. nih.gov

A significant application of metabolomics in this compound research has been to elucidate its biosynthetic pathway. By creating genetically modified strains of the producing fungus, for instance, through the deletion of specific enzyme domains, researchers can observe the resulting changes in the metabolic profile. nih.gov For example, when specific condensation (C) domains within the nonribosomal peptide synthetase (NRPS) enzymes responsible for benzomalvin synthesis were deleted, targeted metabolomics analysis revealed the accumulation of specific linear tripeptide precursors. nih.gov This approach was instrumental in identifying the correct sequence of the peptide intermediate as Anth-NmPhe-Anth, rather than the alternative Anth-Anth-NmPhe. nih.gov

Key techniques in metabolomic profiling include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : Separates complex mixtures of metabolites, which are then identified and quantified based on their mass-to-charge ratio. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about metabolites. researchgate.net

The ability to detect subtle changes in metabolite concentrations between different experimental conditions provides crucial clues about enzyme function and the sequence of biosynthetic reactions. escholarship.orgnih.gov

Genomics and Transcriptomics for BGC Discovery and Enzyme Expression

Genomics and transcriptomics focus on the study of an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. These technologies are fundamental to identifying the biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. nih.govnih.gov

In the case of this compound, its BGC was discovered in Aspergillus terreus and found to consist of three key genes: benX (a putative methyltransferase), benY, and benZ (two nonribosomal peptide synthetase genes). nih.gov Bioinformatic analysis of the genome sequence is the first step in this discovery process, often using tools like antiSMASH or SMURF to predict the locations of BGCs based on the presence of conserved enzyme domains. nih.gov

Transcriptomics, the study of gene expression, provides a dynamic layer of information by revealing which genes within a BGC are actively being transcribed under specific conditions. nih.gov This is particularly important because many BGCs are "silent" or not expressed under standard laboratory cultivation. nih.gov By comparing the transcriptomes of different strains or the same strain under various growth conditions, researchers can identify the regulatory factors that control the expression of the benzomalvin BGC and gain insights into the function of the encoded enzymes. nih.gov

The integration of genomics and transcriptomics allows researchers to:

Identify the complete set of genes required for benzomalvin biosynthesis. nih.gov

Predict the function of individual enzymes based on sequence homology. nih.gov

Understand the regulatory mechanisms controlling the production of this compound. nih.gov

Computational and In Silico Approaches

Computational and in silico (computer-based) methods are increasingly used to complement experimental studies in natural product research. These approaches can predict molecular structures, analyze genetic information, and simulate interactions between molecules, providing valuable guidance for laboratory experiments.

Bioinformatic Analysis of NRPS Domains and Gene Clusters

Bioinformatics is crucial for making sense of the vast amount of data generated by genomics and transcriptomics. nih.gov In the study of this compound, bioinformatic tools are used to analyze the nonribosomal peptide synthetase (NRPS) enzymes that form its core structure. nih.govacs.org

NRPSs are large, modular enzymes, with each module responsible for incorporating a specific amino acid into the growing peptide chain. acs.orgmdpi.com Key domains within each module include:

Adenylation (A) domain : Selects and activates the specific amino acid substrate. nih.govnih.govacs.org

Thiolation (T) domain : Covalently tethers the activated amino acid. acs.org

Condensation (C) domain : Catalyzes the formation of the peptide bond. nih.govacs.org

Bioinformatic analysis of the A-domain sequences in the benY and benZ genes predicted that they incorporate anthranilate and a large hydrophobic amino acid like phenylalanine. nih.gov However, bioinformatics alone was unable to differentiate the precise function of certain C-domains, which required experimental validation through metabolomics. nih.gov The systematic analysis of these domains across many NRPS pathways helps to refine predictive models and understand the "rules" of nonribosomal peptide synthesis. biorxiv.org

DomainPredicted Function in this compound Biosynthesis
BenY A-domainIncorporates anthranilate (Anth)
BenZ A-domain 1Incorporates anthranilate (Anth)
BenZ A-domain 2Incorporates a large hydrophobic amino acid (e.g., Phenylalanine)
BenY-CPeptide bond formation
BenZ-C2Peptide bond formation

Docking Simulations for Molecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govfrontiersin.orgfrontiersin.org In the context of this compound, docking simulations can be used to hypothesize how the compound might interact with potential biological targets, such as proteins or enzymes. nih.govmdpi.com

The process involves:

Obtaining the three-dimensional structures of both this compound and its potential target protein. mdpi.com

Using a scoring function to evaluate the binding affinity of different orientations of this compound within the active site of the target. nih.govmdpi.com

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

These simulations can provide valuable insights into the potential mechanism of action of this compound and guide the design of future biological assays to test these hypotheses. mdpi.commdpi.com

Quantum Chemical Calculations for Structure Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules with high accuracy. nih.govmdpi.commdpi.comaun.edu.eg These methods can be applied to:

Confirm or elucidate molecular structures : By comparing calculated spectroscopic data (e.g., NMR chemical shifts) with experimental data, the correct structure of a natural product can be determined. thieme-connect.com

Investigate reaction mechanisms : Quantum chemistry can model the transition states of enzymatic reactions, providing insights into how enzymes like those in the benzomalvin pathway catalyze complex transformations.

Determine relative stabilities : These calculations can predict the relative energies of different isomers or conformations of a molecule. aun.edu.eg

The application of these advanced computational methods provides a deeper understanding of the fundamental chemical properties of this compound.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) represents a pivotal approach in modern natural product chemistry, integrating spectroscopic data with computational algorithms to determine molecular structures. ontosight.aiwikipedia.org This methodology utilizes data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to generate a list of all possible chemical structures consistent with the experimental evidence. ontosight.ai The system then ranks these candidates to identify the most probable structure.

While the initial structural determination of this compound was accomplished through comprehensive analysis of 1D and 2D NMR data and ultimately confirmed by single-crystal X-ray diffraction, the principles underlying this process are the foundation of CASE systems. researchgate.net Modern CASE software, such as ACD/Structure Elucidator, automates and accelerates this process, minimizing human bias and rapidly processing vast datasets. ontosight.aiacdlabs.com These systems analyze correlations from NMR experiments (e.g., COSY, HMBC) and filter potential structures against the molecular formula derived from mass spectrometry. researchgate.net For a molecule like this compound, a CASE system would process its NMR and MS data to generate and validate its complex polycyclic framework. acdlabs.comresearchgate.net

The general workflow for a CASE system involves several key steps:

Data Input : High-resolution mass spectrometry data to define the molecular formula and NMR data (¹H, ¹³C, COSY, HSQC, HMBC) to establish connectivity.

Structure Generation : The software generates all possible isomers that fit the molecular formula and the observed spectroscopic constraints.

Spectral Prediction & Filtering : The system predicts the NMR spectra for each candidate structure and compares them against the experimental data, discarding inconsistent structures.

Ranking : The remaining candidates are ranked based on the goodness of fit between the predicted and experimental spectra, providing the most likely structure. acdlabs.com

Table 1: Overview of the Computer-Assisted Structure Elucidation (CASE) Process

Step Description Input Data for this compound Analysis Expected Output
1. Data Acquisition & Input Spectroscopic data is collected and fed into the CASE software. Molecular Formula (C₂₄H₁₇N₃O₃), ¹H & ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC). researchgate.net A Molecular Connectivity Diagram (MCD) or similar data summary. researchgate.net
2. Structure Generation The program algorithmically constructs all possible molecular structures (isomers) that are consistent with the input data. Molecular formula and defined atomic connections from NMR. A comprehensive list of candidate structures.
3. Structure Filtering & Ranking Candidate structures are evaluated. The software predicts the spectra for each candidate and compares it to the experimental data. Structures with poor correlation are eliminated. Experimental NMR spectra. A ranked list of plausible structures, with the correct structure ideally ranked first.

| 4. Final Verification | The top-ranked structure is critically evaluated by the researcher, often with the aid of additional data or chemical intuition. | Highest-ranked candidate structure. | Confirmed structure of this compound. |

Advanced Spectroscopic and Analytical Techniques

High-Resolution Mass Spectrometry for Molecular Formula Assignment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. savemyexams.com Unlike low-resolution mass spectrometry which provides nominal mass (integer mass), HRMS instruments measure mass-to-charge ratios (m/z) with high accuracy, typically to four or more decimal places. savemyexams.comlibretexts.org This precision allows for the differentiation of molecules that have the same nominal mass but different elemental compositions. libretexts.org

For this compound, HRMS is crucial for confirming its molecular formula as C₂₄H₁₇N₃O₃. sigmaaldrich.com By calculating the exact theoretical (monoisotopic) mass based on the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and comparing it to the experimentally measured mass, a single, unique formula can be assigned. Other potential formulas with the same nominal mass of 395 can be confidently excluded.

Table 2: HRMS-Based Differentiation of Isobaric Formulas with Nominal Mass 395

Molecular Formula Nominal Mass Calculated Exact Mass (Da) Difference from this compound (Da)
C₂₄H₁₇N₃O₃ (this compound) 395 395.1270 0.0000
C₂₅H₁₉NO₄ 395 395.1314 +0.0044
C₂₂H₁₉N₅O₂ 395 395.1542 +0.0272
C₂₃H₂₁N₃O₂S 395 395.1385 +0.0115

Calculations are based on monoisotopic masses: C=12.00000, H=1.00783, N=14.00307, O=15.99491, S=31.97207.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. wikipedia.org In a typical MS/MS experiment, the first mass spectrometer (MS1) isolates an ion of interest (the precursor ion). This ion is then passed into a collision cell where it is fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer (MS2). wikipedia.org The fragmentation pattern provides a structural fingerprint of the precursor ion.

In studies of benzomalvin biosynthesis, MS/MS was instrumental in sequencing a key linear tripeptide precursor. nih.gov Researchers compared the fragmentation spectrum of a synthetically prepared Anth-NmPhe-Anth tripeptide standard with the spectrum of the intermediate isolated from the biological system. The analysis revealed that the two shared identical fragments, confirming the peptide's sequence. nih.gov A particularly important finding was a diagnostic fragment ion at m/z 222.091, which is characteristic of the Anth-NmPhe-Anth sequence and would not be produced by a different isomer (Anth-Anth-NmPhe). nih.gov This detailed fragmentation analysis provided critical evidence for the specific biosynthetic pathway of benzomalvins. nih.gov

Table 3: Key MS/MS Fragmentation Data for the Benzomalvin Tripeptide Precursor

Precursor Ion Analyzed Sequence Diagnostic Product Ion (m/z) Significance of Finding
Free tripeptide intermediate Anth-NmPhe-Anth 222.091 Confirmed the sequence of the biosynthetic precursor, supporting a specific pathway for NRPS domain activity. nih.gov

Coupled Separation Techniques (e.g., HPLC-MS/MS)

The coupling of separation techniques, most notably High-Performance Liquid Chromatography (HPLC), with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) creates a highly sensitive and selective analytical platform. nih.gov HPLC separates the components of a complex mixture based on their physicochemical properties before they enter the mass spectrometer. This separation is critical when analyzing compounds like this compound in complex matrices such as fungal culture extracts, as it reduces ion suppression and allows for the clear detection of individual analytes. nih.govfateallchem.dk

The use of LC-MS is documented in the analysis of the secreted metabolomes of Aspergillus nidulans strains engineered for studying benzomalvin biosynthesis. nih.gov Untargeted LC-MS analysis allowed researchers to determine the abundances of benzomalvins and their precursors under different genetic conditions. nih.gov Furthermore, the purity of commercially available this compound standards is often certified using LC-MS methods, demonstrating the technique's utility in both qualitative and quantitative analysis. sigmaaldrich.com An LC-MS/MS system combines the separation power of HPLC with the specificity of MS/MS, enabling targeted quantification and identification of compounds at very low concentrations. fateallchem.dkchromatographyonline.com

Table 4: Components of a typical HPLC-MS/MS System

Component Function Role in this compound Analysis
HPLC System
Solvent Delivery System Pumps mobile phase through the system at a precise flow rate. Controls the separation gradient.
Autosampler Injects a precise volume of the sample into the mobile phase stream. Introduces the fungal extract or purified sample for analysis.
HPLC Column Separates the components of the sample mixture. A reversed-phase C18 column is common. Separates this compound from other metabolites, isomers, and impurities.
MS/MS System
Ion Source (e.g., ESI) Ionizes the molecules eluting from the HPLC column. Generates gas-phase ions of this compound and its precursors.
First Mass Analyzer (MS1) Selects a precursor ion of a specific m/z. Isolates the molecular ion of this compound (e.g., m/z 396.1 [M+H]⁺).
Collision Cell Fragments the selected precursor ion. Generates structurally significant product ions from this compound.

Compound Names Mentioned

Compound Name
This compound
Anth-NmPhe-Anth

Q & A

Q. What experimental methods are recommended for identifying and characterizing Benzomalvin C and its analogs in fungal extracts?

Untargeted liquid chromatography–mass spectrometry (LC–MS) is the primary method for detecting this compound and related metabolites in fungal metabolomes. Key steps include:

  • Extraction : Use organic solvents (e.g., ethyl acetate) to isolate metabolites from fungal cultures.
  • Chromatography : Employ reverse-phase LC to separate compounds based on polarity.
  • Mass Spectrometry : High-resolution MS (e.g., HR ESI-TOF) to determine molecular formulas (e.g., m/z 398.1499 for Benzomalvin E) .
  • Structural Validation : Compare spectral data (NMR, IR) with known standards. For example, this compound is distinguished by an epoxide group at C-19/C-20 absent in other analogs .

Q. How is the benzomalvin biosynthetic gene cluster organized, and what are its core components?

The cluster comprises three genes:

  • benX : A SAM-dependent methyltransferase responsible for post-assembly modifications.
  • benY and benZ : Nonribosomal peptide synthetases (NRPSs) with three adenylation (A) domains and three condensation (C) domains.
  • Domain Roles : BenY incorporates anthranilate (Anth), while BenZ incorporates Anth and N-methylphenylalanine (NmPhe). Colinearity rules predict a tripeptide intermediate (Anth-Anth-NmPhe or Anth-NmPhe-Anth) .

Advanced Research Questions

Q. How can targeted domain deletions in NRPS genes elucidate the roles of C-domains in benzomalvin biosynthesis?

The FAC-MS pipeline (Fungal Artificial Chromosomes with Metabolomic Scoring) enables precise dissection:

  • Construct Design : Delete specific C-domains (e.g., ΔbenY-C or ΔbenZ-C2) via recombineering in E. coli.
  • Heterologous Expression : Transform constructs into Aspergillus nidulans for metabolite production.
  • Metabolomic Analysis : LC–MS reveals abolished or reduced production of benzomalvins. For instance, ΔbenY-C eliminates cyclization, while ΔbenZ-C2 abolishes peptide bond formation, confirmed by the absence of intermediates in Figure 2A .
  • Key Finding : BenY-C acts as the terminal cyclization (CT) domain, releasing the macrocyclic precursor .

Q. What experimental evidence supports the regioselectivity of benzodiazepine formation in benzomalvin biosynthesis?

Unlike asperlicins (which yield regioisomers), benzomalvin transannulation is regioselective. Evidence includes:

  • Chromatographic Data : Extracted ion chromatograms for benzomalvin A/D (m/z 382.1547) show only two peaks (atropisomers), whereas desmethyl analogs display one peak, ruling out non-enzymatic isomerization .
  • Domain Deletion : ΔbenY-CT increases the precursor-to-product ratio by >100-fold, implicating BenY-CT in catalyzing transannulation (p = 0.004) .

Q. How do contradictions in bioinformatic predictions of C-domain function complicate pathway elucidation, and how can they be resolved?

Phylogenetic analysis groups BenY-C and BenZ-C2 with CT domains, but only BenY-C demonstrates cyclization activity. Contradictions arise because:

  • Sequence Similarity : BenZ-C2 lacks catalytic residues for cyclization but retains homology to CT domains.
  • Solution : Combine FAC-MS with targeted metabolomics to validate domain activity empirically. For example, ΔbenZ-C2 abolishes all metabolites, confirming its role in peptide bond formation .

Methodological Challenges & Future Directions

Q. What strategies are recommended for resolving low yields of benzomalvin intermediates in heterologous expression systems?

  • Optimize Culture Conditions : Adjust pH, temperature, and nutrient availability to mimic native fungal environments.
  • Co-express Regulators : Include transcription factors or epigenetic modifiers to activate silent gene clusters.
  • Precursor Feeding : Supplement cultures with anthranilate or NmPhe to bypass metabolic bottlenecks .

Q. How can the FAC-MS pipeline be adapted to study benzomalvin analogs (e.g., Benzomalvin B, C, E) with unresolved biosynthetic steps?

  • Gene Swapping : Replace benY or benZ domains with homologs from related clusters (e.g., asperlicin NRPS) to test substrate flexibility.
  • Isotope Labeling : Use 13C^{13}\text{C}-labeled precursors to trace carbon flow during transannulation.
  • Structural Dynamics : Apply cryo-EM or X-ray crystallography to resolve BenY-CT’s catalytic mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.